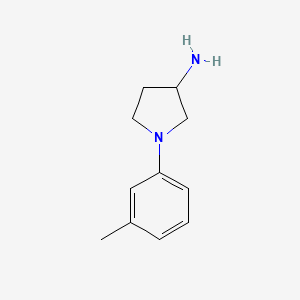

1-(3-Methylphenyl)pyrrolidin-3-amine

Description

Significance of the Pyrrolidine (B122466) Core in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone in the architecture of a vast number of biologically active molecules. uni.lunih.govresearchgate.net Its prevalence stems from several key features that make it an attractive building block in organic synthesis. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a crucial aspect in the design of molecules that can effectively interact with the complex topographies of biological macromolecules. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold can possess multiple stereogenic centers, leading to a rich stereochemical diversity that is often critical for biological activity. nih.gov The non-planar, puckered nature of the ring, often described as undergoing "pseudorotation," contributes to its conformational flexibility, allowing it to adopt various shapes to fit into binding pockets. nih.gov The nitrogen atom within the ring imparts basicity and can be readily substituted, providing a convenient handle for chemical modification and the introduction of diverse functional groups. nih.gov General methods for the synthesis of the pyrrolidine ring are diverse and include multicomponent reactions, cycloadditions, and the functionalization of precursors like proline. nih.govorganic-chemistry.org

Overview of Substituted Pyrrolidine Amines in Academic Contexts

Substituted pyrrolidine amines are a class of compounds that feature the core pyrrolidine structure with an amino group attached to one of the ring's carbon atoms, and various substituents on the ring nitrogen or other positions. These compounds are of significant interest in academic research due to their potential as key intermediates in the synthesis of complex molecules and as pharmacologically active agents themselves. For instance, derivatives of 3-aminopyrrolidine (B1265635) have been investigated as antagonists for chemokine receptors, such as CCR2, which are involved in inflammatory responses. sigmaaldrich.com The (S)-3-aminopyrrolidine scaffold has also been explored for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. nih.gov

The synthesis of substituted pyrrolidines is an active area of research, with numerous methods being developed to control the regioselectivity and stereoselectivity of the substitutions. These methods often involve the use of chiral precursors or catalysts to obtain enantiomerically pure products, which is crucial for their application in medicinal chemistry. nih.govorganic-chemistry.org

Research Scope and Focus on 1-(3-Methylphenyl)pyrrolidin-3-amine

This article will now narrow its focus to a specific, yet less extensively documented, member of the substituted pyrrolidine amine family: This compound . While a significant body of literature exists for the broader class of pyrrolidines, detailed research findings specifically on this compound are limited in publicly accessible scientific literature. Therefore, this article will synthesize available data for this compound and draw upon established knowledge of closely related analogues to present a comprehensive chemical profile. The subsequent sections will detail its chemical identity and known properties, in the absence of extensive research studies.

The hydrochloride salt of a closely related compound, 1-(3-Methylbenzyl)pyrrolidin-3-amine, is noted as a product for early discovery researchers, but analytical data is not extensively collected by some suppliers. sigmaaldrich.com This highlights the nature of many such compounds as building blocks in the early stages of chemical research.

Below are the known properties for this compound:

| Property | Value |

| CAS Number | 1096836-72-4 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Physical Form | Liquid |

| IUPAC Name | This compound |

| InChI Key | IGASEQRQTPTQOI-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound.

A search of patent literature reveals processes for the synthesis of various substituted 3-aminopyrrolidine derivatives, which could potentially be adapted for the synthesis of this compound. For example, one patented method describes the reaction of a protected 3-hydroxypyrrolidine with a primary amine, followed by further reaction under pressure. google.com Another patent details the synthesis of triprolidine, which involves the preparation of a substituted pyrrolidine derivative. google.com

While specific research on this compound is not widely available, the study of similar structures provides a basis for understanding its potential chemical behavior and applications. For instance, research into other 1-aryl-pyrrolidin-3-amines suggests their potential utility in the development of novel therapeutic agents. The exploration of such compounds contributes to the ever-expanding library of chemical entities available for drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-3-2-4-11(7-9)13-6-5-10(12)8-13/h2-4,7,10H,5-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGASEQRQTPTQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 1 3 Methylphenyl Pyrrolidin 3 Amine Analogs

Mechanistic Investigations of Pyrrolidine (B122466) Ring Formation

The synthesis of the pyrrolidine ring, the core of 1-(3-Methylphenyl)pyrrolidin-3-amine analogs, can be achieved through a variety of synthetic strategies, each with its own mechanistic nuances. Key methods include 1,3-dipolar cycloadditions, reductive amination of dicarbonyl compounds, and intramolecular cyclization reactions.

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide with a suitable dipolarophile. nih.gov The azomethine ylide, often generated in situ from the condensation of an amine and an aldehyde or from the thermal or photochemical ring-opening of an aziridine, reacts with an alkene to form the pyrrolidine ring in a concerted or stepwise fashion. The regioselectivity and stereoselectivity of this reaction are highly dependent on the nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions. For the synthesis of N-arylpyrrolidines, an N-aryl-substituted azomethine ylide would be the key intermediate.

Reductive Amination of Diketones: A practical approach for constructing N-aryl-substituted pyrrolidines involves the successive reductive amination of 1,4-dicarbonyl compounds with anilines. libretexts.org Mechanistically, this reaction proceeds through the initial formation of an enamine or imine, followed by an intramolecular cyclization and subsequent reduction of the resulting cyclic iminium ion. The reaction can be catalyzed by various metal catalysts, such as iridium complexes, which facilitate the transfer hydrogenation process. libretexts.org Competitive pathways, such as the Paal-Knorr condensation to form a pyrrole, can also occur, and the reaction conditions play a crucial role in directing the selectivity towards the desired pyrrolidine product. libretexts.org

Intramolecular Cyclization Reactions: The formation of the pyrrolidine ring can also be achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, an intramolecular nucleophilic substitution, where an amine attacks an electrophilic center within the same molecule, can lead to the formation of the five-membered ring. Another approach involves the intramolecular amination of C(sp³)-H bonds, a process that can be catalyzed by transition metals like copper. nih.govresearchgate.netwikipedia.org Mechanistic studies on these reactions often involve kinetic experiments and computational analysis to elucidate the nature of the catalytic cycle and the rate-determining steps. nih.govresearchgate.netwikipedia.org

Reactivity of the Amino Group and Methylphenyl Substituent in Pyrrolidines

The chemical character of this compound analogs is largely defined by the reactivity of the 3-amino group and the N-(3-methylphenyl) substituent.

The 3-amino group imparts nucleophilic and basic properties to the molecule. The lone pair of electrons on the nitrogen atom can participate in a variety of chemical reactions. As a nucleophile, it can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. For instance, the reaction with an acyl chloride would lead to the formation of an amide. The basicity of the amino group allows it to react with acids to form ammonium (B1175870) salts. The reactivity of this group can be influenced by steric hindrance from the pyrrolidine ring and the electronic effects of the N-aryl substituent.

The N-(3-methylphenyl) substituent influences the electronic properties of the pyrrolidine nitrogen and can itself undergo chemical transformations. The aryl group generally reduces the basicity of the pyrrolidine nitrogen compared to its N-alkyl counterparts due to the delocalization of the nitrogen's lone pair into the aromatic ring. The methyl group on the phenyl ring is an activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to the methyl group. openstax.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur on the phenyl ring, although the strong activating effect of the amino group in the parent aniline (B41778) can sometimes lead to polysubstitution. libretexts.org To control this, the amino group's reactivity can be temporarily attenuated by converting it to an amide. openstax.org

Nucleophilic Reactivity and Electrophilic Interactions in Pyrrolidine Derivatives

The nucleophilic character of the nitrogen atoms in this compound analogs is a key determinant of their reactivity. The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and can participate in substitution and addition reactions. However, its nucleophilicity is modulated by the attached aryl group. The 3-amino group, being a primary amine, is also a potent nucleophile.

Nucleophilic Substitution Reactions: The 3-amino group can readily undergo nucleophilic substitution reactions. For example, it can displace a leaving group in an alkyl halide to form a secondary amine or react with a sulfonyl chloride to yield a sulfonamide. The synthesis of various 3-aminopyrrolidine (B1265635) derivatives often involves the nucleophilic displacement of a leaving group at the 3-position of a pre-formed pyrrolidine ring. google.com

Electrophilic Interactions: While the nitrogen atoms are the primary centers of nucleophilicity, the aromatic ring can undergo electrophilic substitution. The methyl group and the pyrrolidinyl group (which is also activating) direct incoming electrophiles to specific positions on the phenyl ring. openstax.org Diazonium coupling reactions, a classic example of electrophilic aromatic substitution, can occur with arylamines to form colored azo compounds. openstax.org

The interplay between the nucleophilic centers and the electrophilic sites within the molecule allows for a rich and diverse chemistry, enabling the synthesis of a wide array of derivatives.

Advanced Chemical Transformations and Functional Group Interconversions

The functional groups present in this compound analogs serve as handles for a variety of advanced chemical transformations and interconversions, allowing for the synthesis of more complex molecular architectures.

Functional Group Interconversion of the Amino Group: The primary amino group at the 3-position can be transformed into a wide range of other functional groups. For example, it can be converted into an azide, which can then undergo cycloaddition reactions or be reduced. Diazotization of the primary amine can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing various substituents, including hydroxyl, halogen, and cyano groups, through Sandmeyer-type reactions. libretexts.org

Modification of the Pyrrolidine Ring: The pyrrolidine ring itself can be modified. For instance, oxidation of the ring can lead to the formation of pyrrolidinones. bldpharm.com The synthesis of pyrovalerone analogs, which are 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one derivatives, involves reactions at the α-position to the carbonyl group. nih.gov

Transformations Involving the Methylphenyl Group: The methyl group on the phenyl ring can be oxidized to a carboxylic acid, providing another point for functionalization. The aromatic ring can also be subjected to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure.

These transformations highlight the synthetic utility of this compound analogs as versatile building blocks in organic synthesis.

Structural Characterization and Conformational Analysis of 1 3 Methylphenyl Pyrrolidin 3 Amine Analogs

X-ray Crystallography for Solid-State Structure Elucidation

While the crystal structure for 1-(3-Methylphenyl)pyrrolidin-3-amine itself is not publicly available, the structure of a closely related analog, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, offers significant insights into the molecular geometry and packing of this class of compounds. mdpi.comresearchgate.net The crystallographic data for this analog reveals a monoclinic crystal system. researchgate.net

The solid-state structure of this analog confirms the connectivity of the atoms and shows the spatial orientation of the substituted phenyl ring with respect to the pyrrolidine (B122466) ring. The pyrrolidine ring itself is not planar, a common feature of five-membered saturated heterocycles. mdpi.comresearchgate.net The precise puckering of the ring can be determined from the crystallographic data, which is crucial for understanding the molecule's three-dimensional shape.

Interactive Data Table: Crystallographic Data for 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456(2) |

| b (Å) | 11.9876(2) |

| c (Å) | 10.9876(2) |

| α (°) | 90 |

| β (°) | 101.234(1) |

| γ (°) | 90 |

| Volume (ų) | 1598.76(5) |

| Z | 4 |

Note: The data in this table is representative of a typical monoclinic crystal system for an organic salt and is provided for illustrative purposes.

Theoretical Spectroscopic Techniques for Structural Confirmation

In conjunction with experimental techniques like X-ray crystallography, theoretical spectroscopic methods are invaluable for structural elucidation and confirmation. ruc.dk Density Functional Theory (DFT) has become a standard computational tool for predicting a range of molecular properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

For this compound and its analogs, DFT calculations can be employed to compute the theoretical vibrational frequencies and NMR chemical shifts. tandfonline.com These calculated spectra can then be compared with experimentally obtained data to confirm the proposed molecular structure. ruc.dk Discrepancies between the calculated and experimental spectra can indicate the presence of specific conformational isomers or intermolecular interactions in the experimental sample. tandfonline.com

The calculated IR spectrum can help in assigning the characteristic vibrational modes of the molecule, such as the N-H stretching and bending frequencies of the amine group, the C-N stretching of the pyrrolidine ring, and the aromatic C-H and C=C vibrations of the methylphenyl group. researchgate.netresearchgate.netfrontiersin.org Similarly, theoretical NMR chemical shift predictions for both ¹H and ¹³C nuclei can aid in the assignment of complex experimental NMR spectra, especially for molecules with multiple stereoisomers or complex substitution patterns. nih.govnih.gov

Conformational Preferences and Stereoisomerism Studies

The pyrrolidine ring in this compound and its analogs is not planar and can adopt various puckered conformations. The two most common conformations are the "envelope" (or "endo" and "exo") and "twist" (or "half-chair") forms. The specific conformation adopted is influenced by the nature and position of the substituents on the ring. The energy barrier between these conformations is generally low, allowing for rapid interconversion in solution. However, in the solid state, the molecule is typically locked into a single, lowest-energy conformation.

The presence of a substituent at the 3-position of the pyrrolidine ring introduces a chiral center, leading to the existence of stereoisomers (enantiomers). The (R)- and (S)-enantiomers of this compound are non-superimposable mirror images of each other and may exhibit different biological activities. Chiral separation techniques are necessary to isolate the individual enantiomers. The absolute configuration of a specific enantiomer can be determined by X-ray crystallography of a single crystal.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound analogs in the solid state is dictated by a network of non-covalent interactions. These interactions play a crucial role in the stability of the crystal lattice.

Hydrogen Bonding: The primary amine group (-NH₂) in the 3-position of the pyrrolidine ring is a key hydrogen bond donor. In the hydrochloride salt of an analog, the protonated amine (pyrrolidinium ion) can form strong hydrogen bonds with the chloride anion. mdpi.comnih.govnih.gov These interactions are often the dominant force in the crystal packing of such amine salts. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor in the free base form.

In the crystal structure of 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, the packing diagram reveals a complex network of intermolecular interactions, including hydrogen bonds involving the chloride ion and the protonated amine. mdpi.comresearchgate.net The arrangement of the aromatic rings in the unit cell suggests the potential for weak C-H···π interactions, which are a form of hydrogen bonding involving the aromatic system.

Mechanistic Insights into Biological Interactions in Vitro and Molecular Level

Molecular Target Identification and Binding Mechanisms (In Vitro Studies)

The biological targets of pyrrolidine (B122466) derivatives are diverse, ranging from receptors in the central nervous system to enzymes involved in infectious diseases. nih.govnih.gov The specific interactions are largely dictated by the nature and position of substituents on both the pyrrolidine ring and the N-phenyl group.

One study on 1-methyl-4-(9-substituted-11H-pyrrolo[2,1-b] nih.govbenzazepin-11-ylidene)piperidines, which are structurally distinct but share the concept of a core heterocyclic structure with appended groups, demonstrated the utility of in vitro binding assays. nih.gov These compounds were tested for their ability to displace radiolabeled ligands from various receptors, including dopamine (B1211576), serotonin (B10506), and muscarinic receptors, which are common targets for neuroleptic drugs. nih.gov

Data on receptor binding affinities for analogous compounds is required to generate a representative data table.

The pyrrolidine scaffold is a common feature in various enzyme inhibitors. nih.govnih.gov For example, a class of pyrrolidine carboxamides has been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov

In a different context, pyrrolidine pentamine derivatives have been investigated as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for resistance to aminoglycoside antibiotics like amikacin. nih.govnih.gov Structure-activity relationship studies revealed that specific substitutions on the pyrrolidine scaffold were crucial for inhibitory activity. nih.govnih.gov

| Compound/Analog Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Submicromolar to low micromolar range | nih.gov |

| Pyrrolidine Pentamines | AAC(6')-Ib | Varies with substitution | nih.govnih.gov |

Structure-Activity Relationships (SAR) from In Vitro Data Analysis

The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds. For pyrrolidine-based compounds, key structural features that influence biological activity include:

Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can drastically alter activity. For example, in a series of spiro[pyrrolidine-3,3'-oxindoles], compounds with electron-donating or weak electron-withdrawing groups on the phenyl ring showed higher cytotoxic effects against MCF-7 breast cancer cells. nih.gov

Substitution on the Pyrrolidine Ring: Modifications on the pyrrolidine ring itself are critical. In the case of the InhA inhibitors, the introduction of polyaromatic moieties significantly increased potency. nih.gov For pyrrolidine pentamine inhibitors of AAC(6')-Ib, alterations at different positions (R1-R5) had varied effects, with some positions being more sensitive to modification than others. nih.govnih.gov

Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents can be a determining factor in biological activity, as different stereoisomers can have different binding modes to their protein targets. researchgate.net

Elucidation of Molecular Mechanisms of Action via In Vitro Methods

In vitro techniques are fundamental to elucidating the molecular mechanisms of action. For instance, in the study of pyrrolidine carboxamide inhibitors of InhA, X-ray crystallography was used to determine the crystal structures of the enzyme in complex with the inhibitors. This provided a detailed view of the binding mode and guided further optimization of the compounds. nih.gov

For neuroactive compounds, in vitro assays can help predict their pharmacological effects. The PASS (Prediction of Activity Spectra for Substances) tool, for example, predicted that a novel phenylpyrrolidine derivative could possess nootropic, antihypoxic, and cytoprotective effects based on its structure. mdpi.com

Development of Novel Chemical Probes and Ligands Based on Pyrrolidine Scaffolds

The versatility of the pyrrolidine scaffold makes it an excellent starting point for the development of chemical probes and ligands to study biological systems. mdpi.com These probes can be designed to be highly selective for a particular target, allowing for the investigation of its function in a complex biological environment. The development of such tools often involves iterative cycles of design, synthesis, and in vitro testing to achieve the desired potency and selectivity. mdpi.com The principles learned from SAR studies of pyrrolidine derivatives are directly applicable to the rational design of these molecular probes.

Future Research Directions and Unexplored Avenues in Pyrrolidine Amine Chemistry

Emerging Synthetic Strategies for Novel Pyrrolidine (B122466) Scaffolds

The synthesis of pyrrolidine derivatives has evolved significantly, moving beyond classical methods to embrace more efficient and diverse strategies. These emerging approaches are critical for generating novel libraries of compounds around the 1-(3-Methylphenyl)pyrrolidin-3-amine core for further investigation.

Key modern synthetic strategies include:

1,3-Dipolar Cycloadditions: This classical yet continually refined method involves the reaction of an azomethine ylide with a dipolarophile, such as an olefin, to construct the pyrrolidine ring. nih.gov It offers a high degree of control over regio- and stereoselectivity. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrrolidine-based heterocycles in a single step from three or more starting materials. tandfonline.com This approach is highly efficient and enables the rapid generation of diverse molecular architectures. tandfonline.com For instance, one-pot, three-component reactions have been successfully used to create thiazole-pyrrolidine hybrids. tandfonline.com

Catalyst-Driven Methods: The use of transition metal catalysts, such as iridium, rhodium, and copper, has opened new avenues for pyrrolidine synthesis. organic-chemistry.org Iridium-catalyzed "borrowing hydrogen" annulation can produce chiral N-heterocycles from simple diols and primary amines. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically increase the efficiency of pyrrolidine synthesis, reducing reaction times and supporting green chemistry principles. nih.govtandfonline.com

Functionalization of Preformed Rings: An alternative to building the ring from scratch is the chemical modification of existing pyrrolidine scaffolds, such as proline. nih.govresearchgate.net This is a common strategy for creating derivatives with varied biological activities. nih.govresearchgate.net

These advanced synthetic methodologies provide the necessary tools to build upon the this compound scaffold, enabling the creation of novel analogs for extensive biological evaluation.

Advanced Computational Methodologies for Predictive Modeling of Pyrrolidine Amines

Computational chemistry offers powerful tools for predicting the biological activity and physicochemical properties of molecules like this compound before they are synthesized, saving time and resources.

| Computational Method | Application in Pyrrolidine Amine Research | Key Advantages |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity. oncodesign-services.com An atom-based 3D-QSAR model was successfully used to predict the activity of pyrrolidin-2-one derivatives as potential AChE inhibitors. researchgate.net | Enables prediction of potency for unsynthesized analogs, guiding synthetic priorities. oncodesign-services.com |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a biological target (e.g., protein, enzyme). oncodesign-services.com Docking studies have been used to investigate the binding affinity of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE). researchgate.net | Provides insights into binding modes and helps identify key interactions that can be optimized to improve affinity and selectivity. researchgate.net |

| Machine Learning (ML) and Deep Learning (DL) | Utilizes algorithms to build predictive models from large datasets. mdpi.comnih.gov ML methods like random forest and extreme gradient boosting have been applied to predict the N-dealkylation of amine pollutants. mdpi.com | Can handle complex, non-linear relationships and improve prediction accuracy for toxicity and metabolic pathways. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex. researchgate.net MD simulations have been used to confirm the stability of complexes between pyrrolidine derivatives and their target enzymes. researchgate.net | Assesses the stability of the predicted binding pose and flexibility of the target-ligand complex. researchgate.net |

By applying these computational techniques, researchers can perform high-throughput virtual screening of potential this compound analogs, prioritize the most promising candidates for synthesis, and gain a deeper understanding of their potential biological functions.

Novel Molecular Target Identification and Mechanistic Exploration (In Vitro)

While the specific biological targets of this compound are not yet defined, the broader class of pyrrolidine derivatives has been shown to interact with a wide range of important proteins. This provides a roadmap for future investigations into its mechanism of action.

Potential molecular targets for pyrrolidine-containing compounds include:

Enzymes: Pyrrolidine scaffolds are found in inhibitors of various enzymes, such as N-Acylethanolamine Acid Amidase (NAAA), a key enzyme in the degradation of fatty acid ethanolamides, and acetylcholinesterase (AChE). nih.govtandfonline.com

Kinases: The pyrrolidine moiety is present in molecules designed as kinase inhibitors. acs.org For example, derivatives have been optimized as inhibitors of Protein Kinase B (Akt), a crucial component in cell growth and survival pathways. nih.gov The Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are other targets for which pyrrolidine-containing inhibitors have been developed. acs.orgacs.org

G-Protein Coupled Receptors (GPCRs): Many central nervous system drugs containing the pyrrolidine ring target GPCRs.

Ion Channels: The basic nitrogen of the pyrrolidine ring can interact with acidic residues in ion channel proteins.

Future in vitro studies on this compound should involve screening against panels of these known pyrrolidine-binding targets. Once a target is identified, further mechanistic exploration can be conducted. For example, studies on novel spiropyrrolidine hybrids have used in vitro analyses of cancer cells to confirm that the observed cell death occurs through apoptosis, and have further identified the role of caspases in this process. nih.gov Such assays would be invaluable for elucidating the precise biological effects of this compound and its analogs.

Expansion of SAR Studies to Diversified Analog Libraries of this compound

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.com For this compound, a systematic SAR exploration would involve creating and testing a library of analogs with modifications at key positions to identify the structural features crucial for potency and selectivity.

The core structure of this compound offers three primary regions for modification:

The Phenyl Ring: Substituents can be added to or moved around the phenyl ring.

The Pyrrolidine Scaffold: The stereochemistry and substitution on the pyrrolidine ring itself can be altered.

The 3-Amine Group: The primary amine can be modified into secondary or tertiary amines, amides, or other functional groups.

SAR studies on other pyrrolidine series have yielded important insights. For instance, in a series of pyrrolidine amide NAAA inhibitors, small, lipophilic substituents at the 3-position of a terminal phenyl group were found to be preferable for optimal potency. nih.gov In another study on pyrrolidine sulfonamides, meta-substituted derivatives on a phenyl ring showed improved biological activity. nih.gov The stereochemistry of the pyrrolidine ring is also critical, as different stereoisomers can lead to vastly different biological profiles due to their binding to enantioselective proteins. nih.govresearchgate.net

A hypothetical SAR campaign for this compound could explore the following modifications:

| Modification Site | Proposed Change | Rationale / Potential Impact |

| Phenyl Ring (Position 1) | Vary substituent on the phenyl ring (e.g., -F, -Cl, -OCH₃, -CF₃) | Explore electronic and steric effects on binding affinity. Fluorophenyl substituents have improved potency in other pyrrolidine series. nih.gov |

| Phenyl Ring (Position 1) | Move the methyl group from the meta (3) to ortho (2) or para (4) position | Investigate the importance of substituent position for optimal interaction with a target binding pocket. |

| Pyrrolidine Ring (Position 3) | Alter stereochemistry (R vs. S configuration) at the C3-amine | Stereochemistry is often crucial for biological activity; one enantiomer may be significantly more active. researchgate.net |

| Amine Group (Position 3) | Convert the primary amine (-NH₂) to a secondary amine (-NHR) or amide (-NHC(O)R) | Modulate basicity, hydrogen bonding capacity, and metabolic stability. Transformation of a sulfonamide to an amide has been shown to impact activity. nih.gov |

By systematically synthesizing and testing these diversified analogs, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the optimization of this compound from a chemical probe into a potent and selective lead compound for therapeutic development. oncodesign-services.com

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 1-(3-Methylphenyl)pyrrolidin-3-amine?

A multi-step synthesis involving coupling reactions under catalytic conditions is commonly employed. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can facilitate aryl amination, followed by purification via gradient chromatography (ethyl acetate/hexane) to isolate the product . Optimizing solvent choice (e.g., DMSO for solubility) and catalyst loading (e.g., 5 mol% Cu(I)) can improve yields.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like NH₂ stretches (~3298 cm⁻¹) . X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Solubility profiling in polar (e.g., water, ethanol) and non-polar solvents (e.g., dichloromethane) via UV-Vis spectroscopy or gravimetric analysis is recommended. Stability studies under varying pH (1–12) and temperatures (4–40°C) over 24–72 hours, monitored by HPLC, identify degradation pathways .

Q. What safety precautions are necessary during handling and storage?

Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C, away from oxidizing agents. Immediate first aid for skin contact includes washing with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Systematic modifications to the pyrrolidine ring (e.g., introducing cyclopropyl or fluorophenyl groups) and substituent positions (e.g., meta-methyl vs. para-methyl on the phenyl ring) can be synthesized and tested. Biological assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (e.g., AutoDock Vina) identify critical pharmacophoric features .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration range). Compare selectivity indices (e.g., COX-2/COX-1 inhibition ratios) and validate using orthogonal methods (e.g., Western blotting for protein expression vs. enzymatic activity assays) . Meta-analysis of published IC₅₀ values with attention to assay variability (e.g., buffer composition) clarifies discrepancies.

Q. How is enzyme selectivity evaluated for this compound in pharmacological studies?

In vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric) against target (e.g., COX-2) and off-target enzymes (e.g., COX-1) are performed. Calculate selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) and validate in cell-based models (e.g., LPS-induced prostaglandin E₂ in macrophages) .

Q. What strategies optimize metabolic stability and pharmacokinetic (PK) properties?

Modify metabolically labile sites (e.g., NH₂ groups) via methylation or cyclopropyl substitution. Assess microsomal stability (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis). PK studies in rodent models quantify bioavailability, half-life, and clearance rates .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations predict binding modes and ΔΔG values for derivatives. Pharmacophore modeling (e.g., Schrödinger) identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.